Methyl 2-(piperidin-4-yl)azepane-1-carboxylate Methyl 2-(piperidin-4-yl)azepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15929017
InChI: InChI=1S/C13H24N2O2/c1-17-13(16)15-10-4-2-3-5-12(15)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

Methyl 2-(piperidin-4-yl)azepane-1-carboxylate

CAS No.:

Cat. No.: VC15929017

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(piperidin-4-yl)azepane-1-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name methyl 2-piperidin-4-ylazepane-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-17-13(16)15-10-4-2-3-5-12(15)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3
Standard InChI Key WVRKURGZAPCEAB-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1CCCCCC1C2CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises a seven-membered azepane ring fused to a six-membered piperidine moiety. The azepane ring is substituted at the 1-position with a methyl carboxylate group (COOCH3\text{COOCH}_3) and at the 2-position with a piperidin-4-yl group. This bicyclic structure enhances conformational rigidity, which is advantageous for target binding in drug design .

Key Structural Attributes:

  • Azepane Core: A saturated seven-membered ring with one nitrogen atom.

  • Piperidine Substituent: A six-membered ring with a secondary amine at the 4-position.

  • Ester Functionalization: The methyl ester at the 1-position modulates solubility and reactivity .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 2-(piperidin-4-yl)azepane-1-carboxylate involves multi-step sequences, often leveraging Boc-protection and coupling reactions.

Boc-Protected Intermediate Synthesis

A common precursor, tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate (CAS No. 1341988-43-9), is synthesized via:

  • Reductive Amination: Reacting tert-butyl 4-oxopiperidine-1-carboxylate with azepane derivatives under reducing conditions (e.g., NaCNBH3_3 in MeOH) .

  • Deprotection: Acidic removal of the tert-butyloxycarbonyl (Boc) group using HCl or trifluoroacetic acid .

Example Protocol

StepReagents/ConditionsYield
Reductive AminationNaCNBH3_3, MeOH, pH 640%
DeprotectionHCl (4M in dioxane)85%

Esterification

The methyl ester is introduced via nucleophilic acyl substitution:

  • Reagents: Methyl chloroformate, DMAP catalyst.

  • Conditions: Room temperature, dichloromethane solvent .

Physicochemical Properties

Stability Profile

  • Hydrolytic Sensitivity: The ester group is prone to hydrolysis under acidic/basic conditions .

  • Oxidative Stability: Tertiary amines may oxidize over time, necessitating antioxidant additives .

Biological Activity and Applications

Kinase Inhibition

Piperidine-azepane hybrids are explored as kinase inhibitors. For instance:

  • PKB/Akt Inhibition: Tert-butyl 4-(4-cyanopiperidine) derivatives inhibit PKB with IC50_{50} values of 10–100 nM .

  • Binding Mode: The piperidine nitrogen forms hydrogen bonds with catalytic residues (e.g., Glu236 in PKBβ) .

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